2-甲氧基-N-(3-(2-氧代吡咯烷-1-基)苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

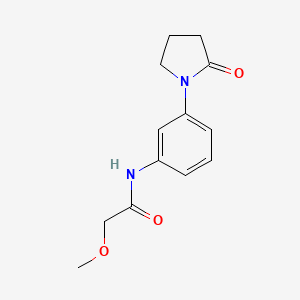

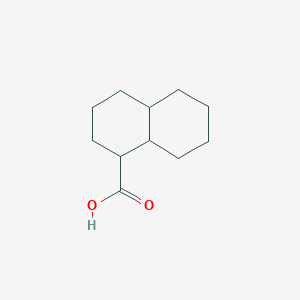

2-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide, also known as MPAA, is a chemical compound that has been gaining significant attention in scientific research. It is a monocarboxylic acid amide that is acetamide substituted by a methoxy group at position 2 and a 3-oxo-3-(pyrrolidin-1-yl)propyl group at the nitrogen atom .

Synthesis Analysis

The synthesis of similar compounds involves the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one, resulting in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one. Catalytic hydrogenation of its O-Boc-protected derivative introduced a way to reduce the double bond in combination with elimination of the hydroxy group leading to the formation of 4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one .Molecular Structure Analysis

The molecular formula of 2-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide is C13H16N2O3, and its molecular weight is 248.282. The structure contains a benzene ring linked to a pyrrolidine ring through a CC or CN bond .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include ozonation and catalytic hydrogenation . The ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one resulted in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one. Catalytic hydrogenation of its O-Boc-protected derivative introduced a way to reduce the double bond in combination with elimination of the hydroxy group .科学研究应用

合成与生物活性

2-甲氧基-N-(3-(2-氧代吡咯烷-1-基)苯基)乙酰胺在科学研究中的应用涵盖多个领域,包括有机合成和药物化学。一项值得注意的应用是合成非对映异构纯的1,3,4-三取代吡咯烷-2-酮,它是生产具有生物活性的氨基酸的有价值的中间体。这些化合物,包括(R)-和(S)-3-吡咯烷乙酸,是通过Mn(III)介导的分子内环化合成的,这证明了该化合物在产生具有生物学相关性的分子的对映异构纯形式中的作用 (Galeazzi, Mobbili, & Orena, 1996)。

抗癌和抗菌特性

另一个应用领域是新型抗癌和抗菌剂的开发。例如,已经合成并测试了2-甲氧基-N-(3-(2-氧代吡咯烷-1-基)苯基)乙酰胺的某些衍生物对各种癌细胞系的细胞毒活性,证明了其作为抗癌剂的潜力。一项研究报道了2-[3-苯基-4-(嘧啶-4-基)-1H-吡唑-1-基]乙酰胺衍生物的合成,该衍生物对几种癌细胞系表现出明显的生长抑制作用 (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020)。此外,还合成了新型(2-氧代-3-(芳基亚氨基)吲哚-1-基)-N-芳基乙酰胺并将其评估为抗菌剂,其中一些化合物显示出有希望的抗菌和抗真菌活性 (Debnath & Ganguly, 2015)。

绿色化学与可持续合成

此外,该化合物在绿色化学中也有应用,例如N-(3-硝基-4-甲氧基苯基)乙酰胺催化氢化为N-(3-氨基-4-甲氧基苯基)乙酰胺,这一过程突出了2-甲氧基-N-(3-(2-氧代吡咯烷-1-基)苯基)乙酰胺在染料生产的重要中间体可持续合成中的作用 (Zhang, 2008)。

作用机制

Target of Action

The primary target of 2-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide is the Sigma-1 receptor , a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane . This receptor plays a crucial role in regulating inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the ER to the mitochondria, providing other important brain cell functions .

Mode of Action

2-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide acts as an allosteric modulator of the Sigma-1 receptor . It interacts with the receptor to modulate its activity, enhancing the receptor’s response to endogenous or exogenous agonists . This modulation results in potent anti-seizure, antidepressant, or cognition-enhancing effects .

Biochemical Pathways

The compound’s interaction with the Sigma-1 receptor affects the inositol 1,4,5-trisphosphate (IP3) receptor-mediated pathway . By modulating this pathway, the compound influences the influx of Ca2+ ions from the ER to the mitochondria, which can have downstream effects on various cellular processes, including signal transduction, gene expression, and neuronal plasticity .

Pharmacokinetics

These properties are directly linked with numerous positive pharmacological properties of potential and established drugs .

Result of Action

The molecular and cellular effects of 2-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide’s action are primarily related to its modulation of the Sigma-1 receptor. This modulation can lead to potent anti-seizure, antidepressant, or cognition-enhancing effects . The exact cellular effects can vary depending on the specific cellular context and the presence of other signaling molecules.

Action Environment

The action, efficacy, and stability of 2-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide can be influenced by various environmental factorsFor example, the presence of endogenous or exogenous agonists can enhance the compound’s effects due to its role as an allosteric modulator .

安全和危害

未来方向

The future directions in the research of 2-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide and similar compounds involve increasing the selectivity toward sigma-1 receptor by the structural variation of the pyracetam pharmacophore. The introduction of fluorine atoms has resulted in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability directly linked with numerous positive pharmacological properties of potential and established drugs .

生化分析

Biochemical Properties

It is known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Cellular Effects

The cellular effects of 2-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide are currently under investigation. Compounds with a similar structure have been shown to have significant effects on cellular function. For example, sigma-1 receptor modulators, which share a similar pyrrolidine structure, have demonstrated potent anti-seizure, antidepressant, or cognition-enhancing effects .

Molecular Mechanism

It is known that the pyrrolidine ring and its derivatives can lead to a different biological profile of drug candidates, due to their different binding mode to enantioselective proteins .

属性

IUPAC Name |

2-methoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-18-9-12(16)14-10-4-2-5-11(8-10)15-7-3-6-13(15)17/h2,4-5,8H,3,6-7,9H2,1H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKTQYJFBCDPFAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=CC(=CC=C1)N2CCCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-benzyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-cyclopentylpropanamide](/img/structure/B2416679.png)

![4-[(dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B2416681.png)

![4-tert-butyl-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}benzamide](/img/structure/B2416683.png)

![{3-Ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B2416688.png)

![1-Boc-4-[2-(6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl)acetyl]piperidine](/img/structure/B2416689.png)

![3-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-1-methylpyrazin-2(1H)-one](/img/structure/B2416690.png)

![N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B2416693.png)

![6-Methyl-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2416700.png)